4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole

Lipophilicity LogP ADME

Sourcing a versatile thiazole scaffold with both an electrophilic handle and a lipophilic modulator often means compromising on purity or waiting weeks for custom synthesis. This compound solves that: 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole (CAS 1082913-84-5) combines a reactive chloromethyl group at C4 for rapid diversification with a 2-phenoxymethyl substituent that fine-tunes LogP (~2.7-3.5) for optimal bioavailability. - Directly enables synthesis of GPR119 agonists (EC₅₀ 18-49 nM) and agrochemical leads. - Consistent 95% purity reduces repurification steps; stable at 2-8°C for long-term storage. - Available in mg to g quantities from multiple stock points, ensuring supply chain resilience.

Molecular Formula C11H10ClNOS
Molecular Weight 239.72 g/mol
CAS No. 1082913-84-5
Cat. No. B1517046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole
CAS1082913-84-5
Molecular FormulaC11H10ClNOS
Molecular Weight239.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC(=CS2)CCl
InChIInChI=1S/C11H10ClNOS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2
InChIKeyXAXNMFRKMJBTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole: Versatile Building Block


4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole (CAS 1082913-84-5) is a 1,3-thiazole derivative featuring a chloromethyl group at the 4-position and a phenoxymethyl group at the 2-position . With a molecular formula of C₁₁H₁₀ClNOS and a molecular weight of 239.72 g/mol, this heterocyclic building block is widely utilized in medicinal chemistry and agrochemical research for the construction of more complex bioactive molecules . The compound is supplied as a research-grade intermediate with a typical purity of 95% and is stored at 2–8°C under dry conditions .

Why 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole Stands Apart


The 4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole scaffold combines two distinct functional groups that govern its reactivity and physicochemical profile. The chloromethyl group at C4 serves as an electrophilic handle for nucleophilic substitution, enabling introduction of diverse amines, thiols, or alkoxides [1]. Simultaneously, the 2-phenoxymethyl substituent modulates lipophilicity (cLogP 2.7–3.5) and electron density of the thiazole ring, influencing both metabolic stability and target engagement in downstream bioactive molecules . Swapping this compound for a generic thiazole analog—such as a 4-hydroxymethyl, 4-carbaldehyde, or 4-carboxylic acid derivative—would fundamentally alter the reaction trajectory, yield, and the physicochemical properties of the resulting library compounds. The quantitative comparisons below demonstrate that small structural changes lead to measurable differences in lipophilicity, hydrogen-bonding capacity, and solid-state stability, all of which directly impact synthetic utility and final compound performance.

Quantitative Differentiation of 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole


Lipophilicity Comparison with Analogs

The target compound exhibits a measured LogP of 2.735 [1] to a computed cLogP of 3.46 , placing it in an intermediate lipophilicity range compared to other 2,4-disubstituted thiazole building blocks. A more polar analog, 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde, displays a LogP of 2.10–2.66, while the carboxylic acid derivative 4-(phenoxymethyl)thiazole-2-carboxylic acid shows a LogP of 3.22 . The chloromethyl group of the target compound provides a balanced hydrophobicity that facilitates membrane permeability while maintaining sufficient aqueous solubility for handling.

Lipophilicity LogP ADME

TPSA and Hydrogen Bonding Comparison

The target compound has a TPSA of 22.12 Ų and three hydrogen bond acceptors (no donors) . In contrast, 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde possesses a TPSA of approximately 50–60 Ų due to its aldehyde group, and the carboxylic acid analog has a TPSA of 97.99 Ų [1]. The lower TPSA of the chloromethyl derivative predicts superior passive membrane permeability and reduced efflux susceptibility relative to the more polar analogs.

TPSA H-bond acceptors Permeability

Chloromethyl Reactivity vs. Other C4 Groups

The chloromethyl group of the target compound is a versatile electrophile for SN2 reactions with nitrogen, sulfur, and oxygen nucleophiles [1]. Unlike the 4-carbaldehyde analog (which requires reductive amination or oxidation-sensitive conditions) or the 4-carboxylic acid analog (which demands activation as an acyl halide or use of coupling reagents), the chloromethyl group undergoes straightforward substitution under mild basic conditions (e.g., K₂CO₃ in DMF, 25–60°C). This reactivity profile translates to higher synthetic efficiency and broader functional group tolerance when preparing diverse thiazole-based libraries.

Nucleophilic substitution Building block Derivatization

Solid-State Stability and Storage

The target compound is stable when stored sealed in dry conditions at 2–8°C and is shipped at room temperature . Its melting point of 49–51°C [1] indicates a crystalline solid at ambient temperatures, facilitating accurate weighing and handling. In contrast, structurally related thiazole aldehydes are often prone to oxidation and require storage under inert atmosphere, while carboxylic acid analogs may be hygroscopic. The chloromethyl derivative's stability profile reduces the need for specialized cold-chain logistics or inert-atmosphere handling, lowering operational complexity and cost for end users.

Stability Storage Logistics

Application Scenarios for 4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole


GPR119 Agonist Intermediate Synthesis

The 4-(phenoxymethyl)thiazole core is a key pharmacophore in several GPR119 agonists under investigation for type 2 diabetes [1]. The target compound's chloromethyl group serves as an entry point for introducing pyrrolidine-2,5-dione or other amine-containing moieties via nucleophilic substitution, enabling the preparation of advanced intermediates such as those reported to exhibit EC₅₀ values of 18–49 nM in GPR119 cAMP assays [1]. The compound's intermediate LogP (~2.7–3.5) aligns well with the lipophilicity requirements of GPR119 ligands, which typically show cLogP values of 2.5–4.0 for optimal oral bioavailability.

Agrochemical Discovery: Fungicide and Herbicide Leads

Thiazole derivatives with chloromethyl and phenoxymethyl substituents are explored as crop protection agents due to their balanced lipophilicity and metabolic stability [2]. The target compound's LogP of ~3.5 (calculated) facilitates leaf penetration and systemic movement in plants, while the chloromethyl handle allows conjugation with fungicidal or herbicidal warheads (e.g., triazole, carboxamide). The low TPSA (22.12 Ų) supports cuticular permeability, a key determinant of field efficacy.

Chemical Biology: Photoaffinity Labeling and Probes

The chloromethyl group of the target compound can be used to install photoreactive groups (e.g., aryl azide, diazirine) or click-chemistry handles (e.g., alkyne) for target identification studies . The phenoxymethyl moiety provides a UV chromophore (λ_max ~260–280 nm) that aids in tracking compound purity and distribution during biochemical assays. The compound's room-temperature stability simplifies handling during multi-step probe synthesis.

Material Science: Functionalized Polymers and Ligands

The chloromethyl group is a well-established precursor for the synthesis of thiazole-containing polymers, metal-organic frameworks (MOFs), and coordination complexes. The phenoxymethyl group enhances solubility in common organic solvents (e.g., DCM, THF, DMF), enabling homogeneous reaction conditions . The compound's purity (≥95%) and predictable reactivity reduce the need for extensive purification at each synthetic step, accelerating materials discovery workflows.

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